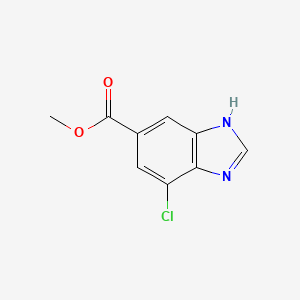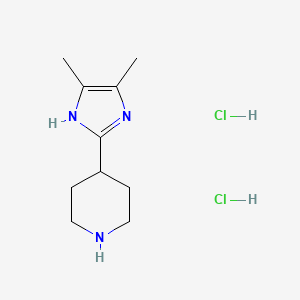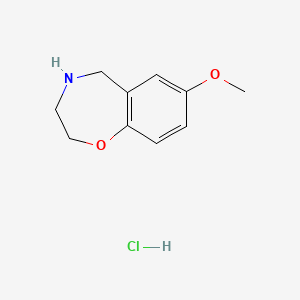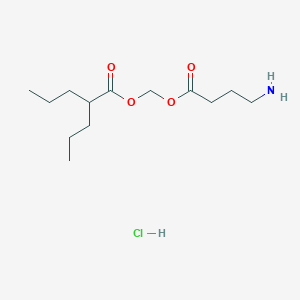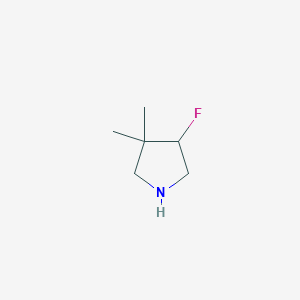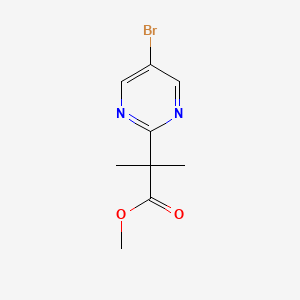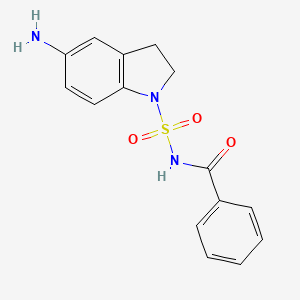
1-Ethoxycarbonyl-3-(4-chloro-pyridin-2-yl)-thiourea
Vue d'ensemble
Description
1-Ethoxycarbonyl-3-(4-chloro-pyridin-2-yl)-thiourea (1-ECCT) is an organosulfur compound that has been used in a variety of scientific research applications. The compound has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of various compounds and has been found to have a variety of biological activities.
Applications De Recherche Scientifique
Synthesis and Transformations in Heterocyclic Chemistry :
- 3-Ethoxycarbonyl-2-isothiocyanatopyridine, a related compound, has been utilized in the synthesis of thiouretanes, thiosemicarbazides, thioamides, and thioureas. These compounds have applications in developing bicyclic and tricyclic systems, such as pyrido[2,3-d]pyrimidines and azolopyrido[2,3-d]pyrimidines (Urleb, Stanovnik, & Tiŝler, 1990).
Molecular Docking and DNA Binding :
- A study on a similar thiourea derivative, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, demonstrated its potential in molecular docking, DNA binding, and cytotoxicity studies. Such compounds can be significant in biochemistry and pharmacology (Mushtaque et al., 2016).
Anticorrosive Properties :
- Research has shown that derivatives of thiourea, like 1-(2-pyridyl)-2-thiourea, have anticorrosive properties for mild steel in acidic mediums. This suggests potential applications in material science and engineering (Zhang et al., 2018).
Inhibitory Activity on Viruses :
- Thiourea derivatives have been investigated for their inhibitory activity against human immunodeficiency virus type 1 reverse transcriptase, indicating their potential use in antiviral drug development (Heinisch, Matuszczak, Pachler, & Rakowitz, 1997).
Cytotoxic Activity in Cancer Research :
- Certain thiourea derivatives have shown cytotoxic activity against cancer cell lines, suggesting their use in cancer research and drug development (Eweas, Abdallah, & Hassan, 2014).
Use in Flotation Processes in Mining :
- N-propyl-N-ethoxycarbonyl thiourea (PECTU) has been used as a collector in the flotation process to concentrate copper minerals from refractory copper porphyry ores, highlighting its application in the mining industry (Guangyi et al., 2011).
Propriétés
IUPAC Name |
ethyl N-[(4-chloropyridin-2-yl)carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-2-15-9(14)13-8(16)12-7-5-6(10)3-4-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHHOZNZAFCDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(4-chloropyridin-2-yl)carbamothioyl]carbamate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

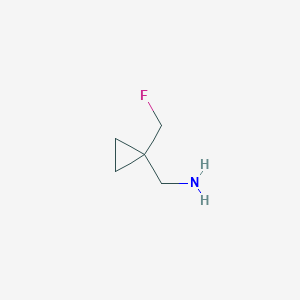

![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)



